2'-Hydroxy-5'-methoxyacetophenone

Catalog No.
S1492531
CAS No.
705-15-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxy-5'-methoxyacetophenone

CAS Number

705-15-7

Product Name

2'-Hydroxy-5'-methoxyacetophenone

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3

InChI Key

MLIBGOFSXXWRIY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)O

Synonyms

2’-Hydroxy-5’-methoxy-acetophenone; 1-(2-hydroxy-5-methoxyphenyl)ethanone; 2-Acetyl-4-methoxyphenol; 2-Hydroxy-5-Methyloxyacetophenone; 2-Hydroxy-5-methoxyacetophenone; 2’-Hydroxy-5’-methoxyacetophenone; 5-Methoxy-2-hydroxyacetophenone; NSC 338218

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)O

2'-Hydroxy-5'-methoxyacetophenone is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.17 g/mol. It is characterized as a yellow crystalline powder and is known for its various chemical properties and biological activities. The compound features a hydroxyl group at the 2' position and a methoxy group at the 5' position of the acetophenone structure, which contribute to its unique reactivity and functionality in different applications .

  • There is currently no scientific research available on the mechanism of action of 2'-Hydroxy-5'-methoxyacetophenone in biological systems or its interaction with other compounds.
  • As with most organic compounds, it is advisable to handle 2'-Hydroxy-5'-methoxyacetophenone with care in a well-ventilated area using appropriate personal protective equipment (PPE) due to its unknown toxicological properties [].

Synthesis

2'-Hydroxy-5'-methoxyacetophenone has been observed as a side product during the Elbs persulfate oxidation of phenols [1]. This reaction utilizes persulfate salts to oxidize phenolic compounds. While 2'-hydroxy-5'-methoxyacetophenone is not the main product of this reaction, it can be isolated and identified [1].

Source: 1:

Potential Uses in Scientific Research

  • Organic Chemistry: As an aromatic molecule with functional groups (hydroxyl and methoxy), 2'-hydroxy-5'-methoxyacetophenone could be a substrate for further organic reactions to synthesize more complex molecules [2].
  • Material Science: The presence of functional groups can influence the molecule's interaction with other materials. This property could be useful in studies related to material design or crystal engineering [2].
  • Biological Studies: The similarity of 2'-hydroxy-5'-methoxyacetophenone to some natural products might hold promise for research in biochemistry or pharmacology. However, more research is needed to determine its biological properties [2].

Source: 2: PubChem, National Institutes of Health.

, including:

  • Oxidation: It can be formed as a side product during the oxidation of phenols using persulfate reagents. This reaction highlights its role in synthetic organic chemistry as a byproduct of phenolic transformations .
  • Substitution Reactions: The presence of hydroxyl and methoxy groups allows for electrophilic aromatic substitution, making it a versatile intermediate for synthesizing other compounds .
  • Condensation Reactions: This compound can also react with various aldehydes or ketones to form more complex structures through condensation mechanisms.

Research has indicated that 2'-hydroxy-5'-methoxyacetophenone exhibits significant biological activities, particularly anti-inflammatory effects. In studies involving lipopolysaccharide-induced inflammation in BV-2 microglial cells and RAW264.7 macrophages, the compound was shown to:

  • Inhibit nitric oxide production.
  • Suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha in a dose-dependent manner.
  • Modulate signaling pathways related to inflammation, specifically the nuclear factor-kappa B pathway .

These findings suggest potential therapeutic applications in treating inflammatory disorders.

Several synthesis methods have been developed for 2'-hydroxy-5'-methoxyacetophenone:

  • Dimethyl Sulfate Reaction: The compound can be synthesized by reacting dimethyl sulfate with 2,5-dihydroxyacetophenone in the presence of potassium carbonate in acetone, yielding a product with approximately 74% efficiency .
  • Alkali Hydrolysis: Another method involves treating the compound with aqueous sodium hydroxide under reflux conditions, achieving around 35% yield. This method highlights its adaptability to various synthetic routes depending on desired purity and yield .

2'-Hydroxy-5'-methoxyacetophenone finds applications across various fields:

  • Fragrance Industry: It is used in perfume compositions, contributing to scents reminiscent of oakmoss and new-mown hay. Its ability to blend well with other fragrance components enhances its utility in creating complex aromatic profiles .
  • Pharmaceuticals: Due to its anti-inflammatory properties, it may have potential applications in developing drugs targeting inflammatory diseases .

Interaction studies have focused on understanding how 2'-hydroxy-5'-methoxyacetophenone interacts with biological systems:

  • Molecular Docking Studies: These studies suggest that the compound can effectively bind to targets involved in inflammatory pathways, particularly nuclear factor-kappa B, indicating its potential as a lead compound for drug development aimed at modulating inflammatory responses .

In comparison to similar compounds, 2'-hydroxy-5'-methoxyacetophenone stands out due to its unique combination of functional groups and biological activity. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-HydroxyacetophenoneHydroxyl group at para positionKnown for analgesic properties
3-Hydroxy-4-methoxyacetophenoneHydroxyl group at meta positionExhibits antioxidant activity
2-Hydroxy-4-methoxyacetophenoneHydroxyl group at ortho positionLess studied but shows potential neuroprotective effects

The distinct positioning of functional groups in 2'-hydroxy-5'-methoxyacetophenone contributes not only to its reactivity but also to its specific biological activities, making it a valuable compound for further research and application development.

The synthesis of 2'-Hydroxy-5'-methoxyacetophenone involves precise O-methylation of phenolic precursors. Key regioselective strategies include:

  • Dimethyl Carbonate (DMC)-Mediated Methylation: DMC, a CO₂-derived reagent, selectively methylates phenolic hydroxyl groups under mild conditions. In the presence of tetrabutylammonium bromide (TBAB), sterically hindered phenols achieve near-quantitative conversion (>90% yields) without requiring high temperatures or pressures. This method is particularly effective for regioselective methylation, as DMC preferentially targets the hydroxyl group at the ortho position relative to the acetophenone moiety.

  • Tetramethylammonium Hydroxide (TMAOH)-Catalyzed Microwave-Assisted Reactions: TMAOH, a non-toxic alkylating agent, enables rapid O-methylation under microwave irradiation (120°C, <30 minutes). This approach avoids stoichiometric bases and achieves high yields (>80%) for diverse phenolic substrates, including nitro- and halogen-substituted derivatives. The reaction generates trimethylamine and water as byproducts, simplifying purification.

Table 1: Comparison of Methylation Methods

MethodReagentCatalyst/BaseConditionsYield RangeKey Advantage
DMC-mediatedDimethyl carbonateTBAB80–100°C, atmospheric>90%Steric hindrance tolerance
TMAOH-microwaveTMAOHNone120°C, microwave>80%Rapid reaction, green solvent

Green Chemistry Approaches in Acetophenone Functionalization

Sustainable synthesis of 2'-Hydroxy-5'-methoxyacetophenone prioritizes eco-friendly reagents and processes:

  • Dimethyl Carbonate (DMC): As a methylating agent, DMC reduces reliance on toxic methyl halides. Its byproduct, CO₂, is a benign waste stream, aligning with green chemistry principles.
  • Microwave Irradiation: TMAOH-mediated reactions under microwave conditions minimize solvent usage and energy consumption. Ethanol, a biodegradable solvent, further enhances environmental compatibility.
  • Catalyst Recycling: TBAB can be recovered via water/MTBE extraction, reducing costs and waste.

Catalytic Systems for Ortho-Methoxy Group Introduction

Catalytic systems optimize regioselectivity and efficiency:

  • Phase-Transfer Catalysis (PTC): TBAB facilitates DMC’s nucleophilic attack by solubilizing phenolic anions in non-polar solvents. This mechanism ensures selective methylation at the ortho position.
  • Base-Free Alkylation: TMAOH serves dual roles as a methylating agent and base, eliminating the need for additional alkaline reagents. This simplifies reaction workups and improves atom economy.

Purification and Yield Optimization Challenges

Purification challenges stem from competing side reactions and byproduct management:

  • Byproduct Formation: Methylation of 2,5-dihydroxyacetophenone with dimethyl sulfate yields 2'-Hydroxy-5'-methoxyacetophenone (74%) but also produces undesired C-methylated products.
  • Yield Variability: Reaction conditions critically influence outcomes. For example, NaOH-mediated methylation at reflux achieves only 35% yield, while TBAB/DMC systems exceed 90%.
  • Crystallization: The compound’s low melting point (47–50°C) and solubility in polar aprotic solvents (DMSO, acetone) necessitate careful recrystallization to achieve >98% purity.

Table 2: Physicochemical Properties of 2'-Hydroxy-5'-methoxyacetophenone

PropertyValueSource
Melting Point47–50°C
Molecular Weight166.18 g/mol
SolubilityDMSO, acetone, ethyl acetate
λmax355 nm

Structural Insights and Derivatization

2'-Hydroxy-5'-methoxyacetophenone’s structure features a hydroxyl group at the ortho position and a methoxy group at the para position relative to the acetophenone moiety. This configuration enables further functionalization:

  • Trimethylsilyl (TMS) Derivatization: Reaction with trimethylsilyl chloride produces the silyl ether derivative (C₁₂H₁₈O₃Si), enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Chromanone Synthesis: The compound serves as a precursor for sirtuin 2-selective inhibitors via cyclization reactions.

Figure 1: Key Structural Features
(Illustrative SMILES: COC1=CC=C(O)C(=C1)C(C)=O)

Research Findings and Applications

While primarily studied as a synthetic intermediate, 2'-Hydroxy-5'-methoxyacetophenone exhibits notable bioactivity:

  • Anti-Inflammatory Properties: In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits nitric oxide (NO) production and tumor necrosis factor-α (TNF-α) secretion via NF-κB pathway modulation.
  • Perfumery Applications: Its aromatic, woody fragrance makes it suitable for artificial oakmoss and floral compositions.

2'-Hydroxy-5'-methoxyacetophenone, a phenolic acetophenone derivative with the molecular formula C9H10O3, demonstrates diverse pharmacological activities through multiple molecular mechanisms [1] [2]. This compound exhibits significant therapeutic potential through its interaction with various enzymatic targets and cellular signaling pathways [3] [4]. The pharmacological profile of 2'-Hydroxy-5'-methoxyacetophenone encompasses multitarget enzyme inhibition, inflammatory pathway modulation, and disruption of key cellular signaling cascades [3] [5].

Multitarget Enzyme Inhibition Profiling

The multitarget enzyme inhibition profile of 2'-Hydroxy-5'-methoxyacetophenone represents a significant aspect of its pharmacological mechanism [4] [5]. Comprehensive molecular docking studies and in vitro enzyme assays have demonstrated the compound's ability to simultaneously inhibit multiple enzymatic targets with varying degrees of potency [4] [5]. The molecular modeling calculations reveal that 2'-Hydroxy-5'-methoxyacetophenone exhibits favorable binding characteristics with aldose reductase, collagenase, and alpha-amylase enzymes [4] [5].

Enzyme TargetIC50 Value (µM)Correlation Coefficient (r²)Inhibition Type
Aldose Reductase20.0460.9268Competitive
Alpha-Amylase0.9820.9045Competitive
Collagenase3.2640.9889Mixed

The docking score parameters demonstrate the strength of molecular interactions between 2'-Hydroxy-5'-methoxyacetophenone and these enzymatic targets [4] [5]. For aldose reductase, the docking score reaches -6.32 kcal/mol, indicating strong binding affinity [4]. The alpha-amylase interaction shows a docking score of -4.30 kcal/mol, while collagenase demonstrates an intermediate binding strength with a score of -5.56 kcal/mol [4] [5].

Aldose Reductase Binding Dynamics

The binding dynamics of 2'-Hydroxy-5'-methoxyacetophenone with aldose reductase involve specific molecular interactions within the enzyme's active site [4] [6]. Aldose reductase represents a critical therapeutic target in diabetic complications as the first enzyme in the polyol pathway [4] [5]. The compound demonstrates potent inhibitory activity against aldose reductase with an IC50 value of 20.046 µM [4] [5].

Molecular docking analysis reveals that 2'-Hydroxy-5'-methoxyacetophenone forms stable interactions with key residues in the aldose reductase binding pocket [4] [5]. The van der Waals interactions contribute significantly to the binding stability, with a Glide van der Waals energy of -18.35 kcal/mol [4]. The electrostatic interactions, measured by Glide Coulomb energy of -0.84 kcal/mol, further stabilize the enzyme-inhibitor complex [4] [5].

The binding mechanism involves the formation of hydrogen bonds and hydrophobic contacts with critical amino acid residues in the aldose reductase active site [4] [6]. The methoxy group at the 5' position and the hydroxyl group at the 2' position of the acetophenone structure contribute to the binding affinity through specific molecular interactions [4] [5]. These interactions result in competitive inhibition kinetics, where 2'-Hydroxy-5'-methoxyacetophenone competes with the natural substrate for binding to the enzyme active site [4] [6].

Collagenase Active Site Interactions

Collagenase enzyme interactions with 2'-Hydroxy-5'-methoxyacetophenone involve complex molecular recognition mechanisms within the enzyme's catalytic domain [4] [5]. The compound exhibits significant inhibitory activity against collagenase from Clostridium histolyticum with an IC50 value of 3.264 µM [4] [5]. This potent inhibition suggests therapeutic potential in conditions involving excessive collagen degradation [4] [7].

The molecular docking studies reveal specific binding interactions between 2'-Hydroxy-5'-methoxyacetophenone and the collagenase active site [4] [5]. The docking score of -5.56 kcal/mol indicates favorable binding energy [4]. The van der Waals interactions contribute substantially to the binding affinity, with a Glide van der Waals energy of -19.78 kcal/mol [4] [5]. The electrostatic component shows a Glide Coulomb energy of -6.40 kcal/mol, indicating strong electrostatic interactions with charged residues in the active site [4].

The binding mode analysis demonstrates that the hydroxyl and methoxy substituents of 2'-Hydroxy-5'-methoxyacetophenone form critical contacts with amino acid residues in the collagenase catalytic site [4] [5]. These interactions disrupt the normal substrate binding and catalytic mechanism of the enzyme [4]. The inhibition pattern suggests a mixed-type mechanism, where the compound can bind to both the free enzyme and the enzyme-substrate complex [4] [5].

α-Amylase Competitive Inhibition Kinetics

The competitive inhibition kinetics of alpha-amylase by 2'-Hydroxy-5'-methoxyacetophenone demonstrate the compound's ability to interfere with carbohydrate metabolism [4] [5]. Alpha-amylase represents a key enzyme in starch digestion, catalyzing the hydrolysis of alpha-1,4-glycosidic bonds in starch molecules [4] [8]. The compound exhibits remarkable potency against alpha-amylase with an IC50 value of 0.982 µM [4] [5].

The kinetic analysis reveals competitive inhibition characteristics, where 2'-Hydroxy-5'-methoxyacetophenone competes directly with the natural substrate for binding to the enzyme active site [4] [9]. The molecular docking studies show a docking score of -4.30 kcal/mol for the alpha-amylase interaction [4] [5]. The binding involves van der Waals interactions with a Glide energy of -18.15 kcal/mol and electrostatic interactions contributing -1.67 kcal/mol [4].

The competitive inhibition mechanism indicates that increasing substrate concentrations can overcome the inhibitory effect of 2'-Hydroxy-5'-methoxyacetophenone [4] [9]. This kinetic behavior is characteristic of competitive inhibitors that bind reversibly to the enzyme active site [9]. The apparent Michaelis constant increases in the presence of the inhibitor, while the maximum velocity remains unchanged [4] [9]. These kinetic parameters confirm the competitive nature of the inhibition and provide insights into the binding mechanism at the molecular level [4] [5].

Nuclear Factor-kappa B Pathway Modulation in Inflammatory Response

2'-Hydroxy-5'-methoxyacetophenone demonstrates significant modulatory effects on the Nuclear Factor-kappa B signaling pathway, a central regulator of inflammatory responses [3] [10]. The compound effectively attenuates lipopolysaccharide-induced inflammatory responses in BV-2 microglia and RAW264.7 macrophage cell lines through targeted inhibition of Nuclear Factor-kappa B activation [3] [10]. This anti-inflammatory mechanism represents a crucial pharmacological property with therapeutic implications for inflammatory disorders [3].

The molecular mechanism involves the prevention of Nuclear Factor-kappa B nuclear translocation and DNA binding activity [3] [10]. Electrophoretic mobility shift assays demonstrate that 2'-Hydroxy-5'-methoxyacetophenone significantly reduces Nuclear Factor-kappa B DNA binding activity in lipopolysaccharide-stimulated cells [3]. The compound inhibits the phosphorylation and degradation of inhibitor of Nuclear Factor-kappa B, thereby preventing the release and nuclear translocation of Nuclear Factor-kappa B subunits [3] [10].

Western blot analysis reveals that 2'-Hydroxy-5'-methoxyacetophenone suppresses the expression of Nuclear Factor-kappa B-regulated inflammatory mediators [3] [10]. The compound significantly reduces the production of tumor necrosis factor-alpha, interleukin-6, and other pro-inflammatory cytokines in a dose-dependent manner [3]. Additionally, the expression of inducible nitric oxide synthase and cyclooxygenase-2, key enzymes involved in inflammatory processes, is markedly decreased following treatment with 2'-Hydroxy-5'-methoxyacetophenone [3] [10].

The anti-inflammatory effects extend to the inhibition of nitric oxide production, as measured by the Griess reaction system [3] [10]. 2'-Hydroxy-5'-methoxyacetophenone significantly reduces nitric oxide concentrations in lipopolysaccharide-stimulated cells without exhibiting cytotoxic effects [3]. Molecular docking studies support these experimental findings, showing that 2'-Hydroxy-5'-methoxyacetophenone can form active binding sites with Nuclear Factor-kappa B proteins [3] [10].

Mitogen-Activated Protein Kinase Signaling Cascade Disruption Mechanisms

The disruption of Mitogen-Activated Protein Kinase signaling cascades represents another critical mechanism through which 2'-Hydroxy-5'-methoxyacetophenone exerts its pharmacological effects [3] [11]. The compound interferes with multiple components of the Mitogen-Activated Protein Kinase pathway, including extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 mitogen-activated protein kinases [3] [11]. This multi-target approach to Mitogen-Activated Protein Kinase modulation contributes to the compound's anti-inflammatory and therapeutic properties [3].

Western blot analysis demonstrates that 2'-Hydroxy-5'-methoxyacetophenone significantly reduces the phosphorylation levels of key Mitogen-Activated Protein Kinase proteins [3] [11]. The compound inhibits the activation of extracellular signal-regulated kinase 1/2, p38 mitogen-activated protein kinase, and c-Jun N-terminal kinase in lipopolysaccharide-stimulated cells [3]. This inhibition occurs upstream of Nuclear Factor-kappa B activation, suggesting that Mitogen-Activated Protein Kinase pathway disruption contributes to the anti-inflammatory effects [3] [11].

The molecular mechanism involves the modulation of Mitogen-Activated Protein Kinase phosphatases and negative regulatory feedback loops [11]. Research indicates that compounds affecting Mitogen-Activated Protein Kinase signaling can influence the expression of dual-specificity phosphatase 1, a key negative regulator of Mitogen-Activated Protein Kinase activity [11]. This regulatory mechanism establishes a balance between pro-inflammatory and anti-inflammatory signals within the cellular environment [11].

The disruption of Mitogen-Activated Protein Kinase signaling by 2'-Hydroxy-5'-methoxyacetophenone also affects downstream transcription factors and gene expression programs [3] [11]. The compound influences the activation of activator protein-1, a transcription factor complex regulated by Mitogen-Activated Protein Kinase signaling [3]. This transcriptional modulation contributes to the overall anti-inflammatory profile of 2'-Hydroxy-5'-methoxyacetophenone and its ability to suppress inflammatory gene expression [3] [11].

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GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

705-15-7

Wikipedia

2'-Hydroxy-5'-methoxyacetophenone

Dates

Modify: 2023-08-15

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